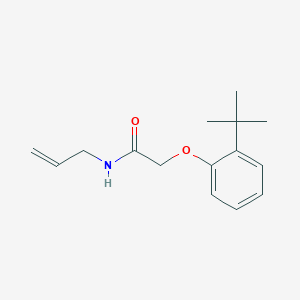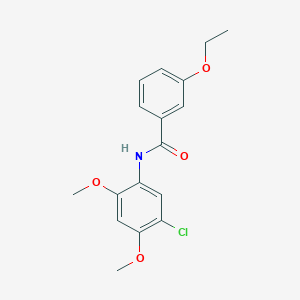![molecular formula C17H14N2O8 B4769601 dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate](/img/structure/B4769601.png)
dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate
Descripción general
Descripción
Dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate, also known as DMFAI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMFAI is a derivative of isophthalic acid and has a molecular formula of C17H14N2O8.
Aplicaciones Científicas De Investigación
Dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate has been found to have potential applications in various research fields, including cancer research, drug discovery, and material science. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have antimicrobial properties and can be used as a potential drug candidate for the treatment of bacterial infections. This compound has also been used as a building block in the synthesis of various materials, including fluorescent polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate involves the inhibition of various enzymes and proteins in the cell, leading to the induction of apoptosis and cell death. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the expression of pro-apoptotic proteins such as Bax and Bad.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth, and antimicrobial properties. This compound has also been found to have low toxicity in vitro, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate in lab experiments include its simplicity of synthesis, low toxicity, and potential applications in various research fields. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for research on dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved properties and the investigation of their potential applications in various research fields are also potential future directions.
Propiedades
IUPAC Name |
dimethyl 5-[[(Z)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c1-25-16(21)10-7-11(17(22)26-2)9-12(8-10)18-14(20)5-3-13-4-6-15(27-13)19(23)24/h3-9H,1-2H3,(H,18,20)/b5-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVCFLJEDLDAPU-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C\C2=CC=C(O2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4769530.png)
![4-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4769531.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4769534.png)
![2-(4-chlorophenoxy)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4769541.png)

![N-allyl-2-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4769567.png)
![mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone](/img/structure/B4769574.png)
![N-allyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4769576.png)
![4-[2-(4-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4769599.png)
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4769600.png)
![3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4769606.png)
![2-{[4-(4-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B4769614.png)
